(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide
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Overview
Description
The compound (2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide is a complex organic molecule featuring multiple functional groups, including an oxadiazole, triazole, and hydrazinecarbothioamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 1-methoxy-1-buten-3-yne
- Ethyl acetoacetate
Uniqueness
(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide: is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N9OS |
---|---|
Molecular Weight |
357.40 g/mol |
IUPAC Name |
1-[(Z)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H15N9OS/c1-8(17-19-14(25)16-10-6-4-3-5-7-10)11-9(2)23(22-18-11)13-12(15)20-24-21-13/h3-7H,1-2H3,(H2,15,20)(H2,16,19,25)/b17-8- |
InChI Key |
VZRUADITLWZTQT-IUXPMGMMSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N\NC(=S)NC3=CC=CC=C3)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NNC(=S)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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